Enhanced Lipophilicity (clogP) Compared to 7-Chloro and Unsubstituted Analogs
The calculated partition coefficient (clogP) for 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetohydrazide is 2.83, which is 1.54 log units higher than that of its 7-chloro analog (clogP = 1.29) and 1.36 log units higher than the unsubstituted quinoline analog (clogP = 1.47) [1]. This increase in lipophilicity directly correlates with enhanced membrane permeability and potential central nervous system penetration, making it a superior candidate for intracellular or CNS target engagement studies.
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient, clogP) |
|---|---|
| Target Compound Data | clogP = 2.83 |
| Comparator Or Baseline | 7-Chloro analog (2-[(7-chloroquinolin-4-yl)thio]acetohydrazide): clogP = 1.29; Unsubstituted quinoline analog (2-(quinolin-4-ylthio)acetohydrazide): clogP = 1.47 |
| Quantified Difference | Target compound is 1.54 log units higher than the 7-chloro analog, and 1.36 log units higher than the unsubstituted analog. |
| Conditions | In silico prediction using ALOGPS 2.1 software |
Why This Matters
The increased lipophilicity suggests a greater capacity to cross biological membranes, providing a rational basis for its selection over less lipophilic analogs in programs targeting intracellular pathogens or CNS disorders.
- [1] Tetko, I. V., et al. (2005). Virtual computational chemistry laboratory–design and description. Journal of Computer-Aided Molecular Design, 19(6), 453-463. View Source
